

Spectroscopic Analysis of Dimethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyladipate*

Cat. No.: *B125988*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dimethyl adipate, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of dimethyl adipate.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.67	Singlet	6H	-OCH ₃
2.27 - 2.41	Multiplet	4H	-CH ₂ -C=O
1.60 - 1.74	Multiplet	4H	-CH ₂ -CH ₂ -

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
173.64	C=O
51.43	-OCH ₃
33.67	-CH ₂ -C=O
24.48	-CH ₂ -CH ₂ -

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1440	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
174	~5	[M] ⁺ (Molecular Ion)
143	99.99	[M - OCH ₃] ⁺
114	71.20	[M - C ₂ H ₂ O ₂] ⁺
101	48.90	[M - C ₃ H ₅ O ₂] ⁺
59	99.99	[COOCH ₃] ⁺
55	76.90	[C ₄ H ₇] ⁺

Ionization: Electron Ionization (EI)[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of dimethyl adipate to elucidate its molecular structure.

Materials:

- Dimethyl adipate sample
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm diameter)
- Pipette and bulb
- Vortex mixer

Procedure:

- **Sample Preparation:**
 - Accurately weigh approximately 10-20 mg of the dimethyl adipate sample for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.[2]
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm.[2]
- **Instrument Setup:**
 - Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

- Place the sample into the NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the CDCl3.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16 for a concentrated sample).
 - Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl3 at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in dimethyl adipate.

Materials:

- Dimethyl adipate sample
- Salt plates (e.g., NaCl or KBr)
- Pipette

- Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid Sample):

- Sample Preparation:

- Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[\[3\]](#)
- Place one to two drops of the liquid dimethyl adipate sample onto the center of one salt plate using a clean pipette.[\[3\]](#)[\[4\]](#)
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[\[4\]](#) Avoid applying excessive pressure to prevent cracking the plates.

- Instrument Setup:

- Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

- Data Acquisition:

- Collect a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.
- Acquire the IR spectrum of the dimethyl adipate sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

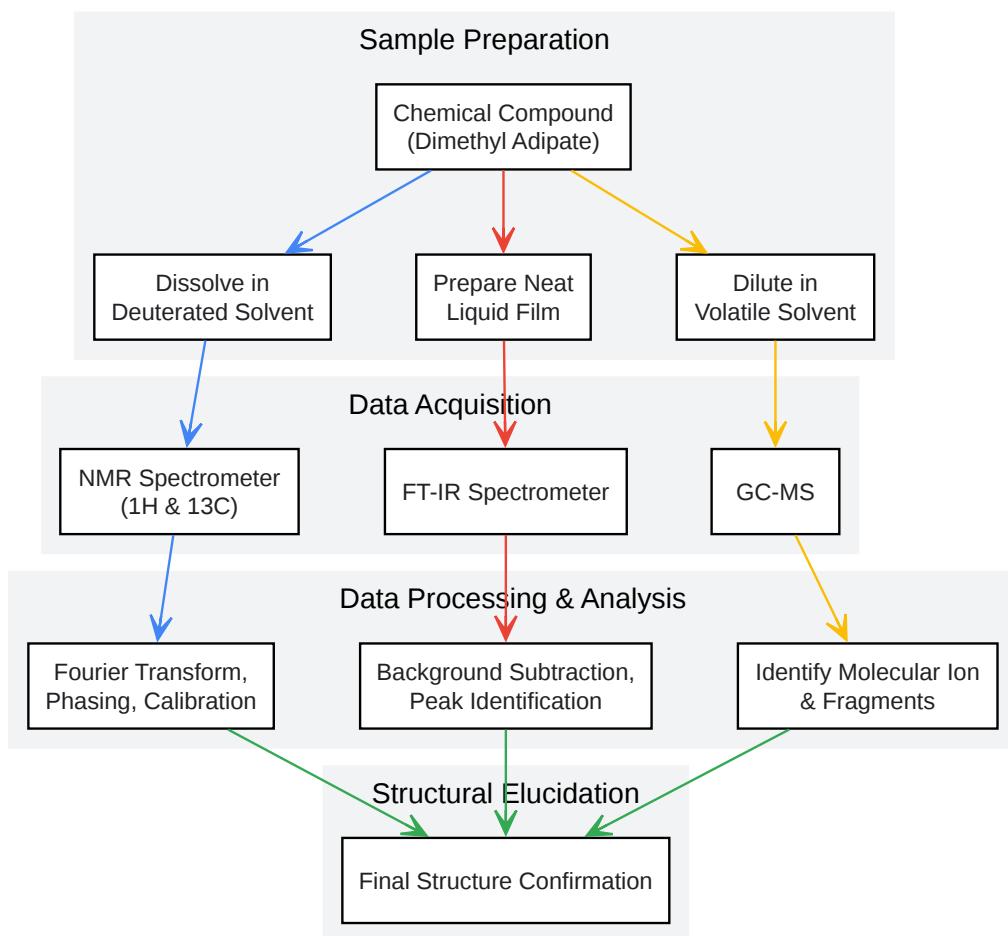
Objective: To determine the molecular weight and fragmentation pattern of dimethyl adipate.

Materials:

- Dimethyl adipate sample
- Volatile organic solvent (e.g., methanol, dichloromethane)
- Vial and micropipette

Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of the dimethyl adipate sample (e.g., 1 mg/mL) in a volatile organic solvent.[\[5\]](#)
 - Filter the solution if any particulate matter is present.
- Instrument Setup:
 - The GC-MS is equipped with a suitable capillary column (e.g., a non-polar column like DB-5).
 - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
 - Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
 - Set the mass analyzer to scan over a relevant mass range (e.g., m/z 40-400).[\[6\]](#)
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC inlet.
 - The sample is vaporized and carried by the carrier gas (usually helium) onto the GC column where separation occurs.


- As the dimethyl adipate elutes from the column, it enters the mass spectrometer ion source, is ionized, and fragmented.
- The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

- Data Processing:
 - Analyze the resulting mass spectrum. Identify the molecular ion peak ($[M]^+$) to determine the molecular weight.
 - Identify the major fragment ions and propose fragmentation pathways to confirm the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dimethyl adipate.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. homework.study.com [homework.study.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyl Adipate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125988#spectroscopic-data-of-dimethyladipate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com